molecular formula C17H20N2O3 B5493834 N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5493834
M. Wt: 300.35 g/mol
InChI Key: JVUQUWZFZFODSK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-methoxybenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and specificity for its molecular targets. The urea linkage can also play a role in hydrogen bonding interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N’-(2-methylphenyl)urea
  • N-(4-methylbenzyl)-N’-(2-methoxy-5-methylphenyl)urea
  • N-(4-methoxybenzyl)-N’-(2-methoxyphenyl)urea

Uniqueness

N-(4-methoxybenzyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings. The presence of both methoxy and methyl groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This unique structure can result in different physical properties, such as solubility and melting point, as well as varying degrees of biological activity.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-4-9-16(22-3)15(10-12)19-17(20)18-11-13-5-7-14(21-2)8-6-13/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUQUWZFZFODSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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